molecular formula C8H4F3N3O2 B6166081 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid CAS No. 1553145-77-9

2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B6166081
CAS No.: 1553145-77-9
M. Wt: 231.13 g/mol
InChI Key: FNZMKAAIAKJKTQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid typically involves multi-step organic synthesis

    Formation of Imidazo[4,5-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a condensation reaction between a 2-aminopyridine derivative and a suitable aldehyde or ketone can form the imidazo[4,5-b]pyridine ring system.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under conditions that facilitate the substitution reaction.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide (CO2) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[4,5-b]pyridine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions could produce various substituted derivatives with functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique electronic properties.

    Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

    Materials Science: The compound’s stability and electronic characteristics make it a candidate for use in organic electronics and as a building block for advanced materials.

    Industry: It is explored for its potential in the development of agrochemicals and other industrial applications where fluorinated compounds are advantageous.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall electronic distribution and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid
  • 6-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 6-(Trifluoromethyl)pyridine-3-carboxylic acid

Uniqueness

Compared to these similar compounds, 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid features an imidazo[4,5-b]pyridine core, which provides additional sites for functionalization and potential interactions. This structural difference can result in distinct chemical reactivity and biological activity, making it a unique and valuable compound for various applications.

Properties

CAS No.

1553145-77-9

Molecular Formula

C8H4F3N3O2

Molecular Weight

231.13 g/mol

IUPAC Name

2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)7-13-4-1-3(6(15)16)2-12-5(4)14-7/h1-2H,(H,15,16)(H,12,13,14)

InChI Key

FNZMKAAIAKJKTQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)C(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

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